molecular formula C8H9N3 B14839382 7-Methyl-1H-indazol-1-amine

7-Methyl-1H-indazol-1-amine

Cat. No.: B14839382
M. Wt: 147.18 g/mol
InChI Key: VRVLMUWABRARAV-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazol-1-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused to a pyrazole ring, with a methyl group at the 7th position and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methyl-1H-indazol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

    Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1H-indazole: A parent compound with similar structural features but lacking the methyl and amine groups.

    2H-indazole: Another tautomeric form of indazole with different stability and reactivity.

    7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: A derivative with additional halogen substituents.

Uniqueness: 7-Methyl-1H-indazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

7-methylindazol-1-amine

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-7-5-10-11(9)8(6)7/h2-5H,9H2,1H3

InChI Key

VRVLMUWABRARAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2N

Origin of Product

United States

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